molecular formula C16H16O B14249938 1-(Methoxymethyl)-4-(1-phenylethenyl)benzene CAS No. 414858-26-7

1-(Methoxymethyl)-4-(1-phenylethenyl)benzene

Cat. No.: B14249938
CAS No.: 414858-26-7
M. Wt: 224.30 g/mol
InChI Key: BAONKESKYNMPTD-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-4-(1-phenylethenyl)benzene is an organic compound with the molecular formula C15H14O. It is a derivative of benzene, featuring a methoxymethyl group and a phenylethenyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methoxymethyl)-4-(1-phenylethenyl)benzene typically involves the reaction of benzene derivatives with appropriate reagents. One common method is the Friedel-Crafts alkylation, where benzene reacts with methoxymethyl chloride and a Lewis acid catalyst such as aluminum chloride to introduce the methoxymethyl group. Subsequently, the phenylethenyl group can be introduced via a Heck reaction, where a palladium catalyst facilitates the coupling of a vinyl halide with the benzene derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-(Methoxymethyl)-4-(1-phenylethenyl)benzene undergoes various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a carbonyl compound.

    Reduction: The phenylethenyl group can be reduced to form a phenylethyl group.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 1-(Formylmethyl)-4-(1-phenylethenyl)benzene.

    Reduction: Formation of 1-(Methoxymethyl)-4-(1-phenylethyl)benzene.

    Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

1-(Methoxymethyl)-4-(1-phenylethenyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)-4-(1-phenylethenyl)benzene involves its interaction with various molecular targets. The methoxymethyl group can participate in hydrogen bonding and other non-covalent interactions, while the phenylethenyl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and binding affinity with different targets.

Comparison with Similar Compounds

Similar Compounds

    1,1-Diphenylethylene: Similar in structure but lacks the methoxymethyl group.

    Methyl(1-phenylethenyl) ether: Similar in structure but has a different substitution pattern on the benzene ring.

Uniqueness

1-(Methoxymethyl)-4-(1-phenylethenyl)benzene is unique due to the presence of both methoxymethyl and phenylethenyl groups, which confer distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it valuable for specific applications in synthesis and research.

Properties

CAS No.

414858-26-7

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

1-(methoxymethyl)-4-(1-phenylethenyl)benzene

InChI

InChI=1S/C16H16O/c1-13(15-6-4-3-5-7-15)16-10-8-14(9-11-16)12-17-2/h3-11H,1,12H2,2H3

InChI Key

BAONKESKYNMPTD-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=C(C=C1)C(=C)C2=CC=CC=C2

Origin of Product

United States

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